Monoethyl phthalate-d4

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Bioanalytical Method Validation

Monoethyl phthalate-d4 (CAS 1219806-03-7) is a deuterium-labeled analog of monoethyl phthalate (MEP), the primary urinary metabolite of diethyl phthalate (DEP) and a widely used biomarker for human phthalate exposure. As a stable isotope-labeled internal standard (SIL-IS), this compound incorporates four deuterium atoms on the aromatic ring (2,3,4,5-tetradeuterio substitution pattern) resulting in a molecular mass shift from 194.18 g/mol (unlabeled MEP) to 198.21 g/mol.

Molecular Formula C10H10O4
Molecular Weight 198.21 g/mol
CAS No. 1219806-03-7
Cat. No. B588407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoethyl phthalate-d4
CAS1219806-03-7
SynonymsEthyl 2-Carboxybenzoate-d4;  Phthalic Acid-d4 Monoethyl Ester;  1,2-(Benzene-d4)dicarboxylic Acid Monoethyl Ester;  1,2-(Benzene-d4)dicarboxylic Acid 1-Ethyl Ester;  MEP-d4; 
Molecular FormulaC10H10O4
Molecular Weight198.21 g/mol
Structural Identifiers
InChIInChI=1S/C10H10O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,11,12)/i3D,4D,5D,6D
InChIKeyYWWHKOHZGJFMIE-LNFUJOGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monoethyl phthalate-d4 (CAS 1219806-03-7): Deuterated Internal Standard for Phthalate Metabolite Quantification


Monoethyl phthalate-d4 (CAS 1219806-03-7) is a deuterium-labeled analog of monoethyl phthalate (MEP), the primary urinary metabolite of diethyl phthalate (DEP) and a widely used biomarker for human phthalate exposure . As a stable isotope-labeled internal standard (SIL-IS), this compound incorporates four deuterium atoms on the aromatic ring (2,3,4,5-tetradeuterio substitution pattern) resulting in a molecular mass shift from 194.18 g/mol (unlabeled MEP) to 198.21 g/mol . The compound is supplied with certified isotopic enrichment of 99 atom % D and chemical purity ≥95-99%, meeting the stringent requirements for isotope dilution mass spectrometry (IDMS) in environmental, toxicological, and clinical exposure assessment studies .

Deuterated internal standard for isotope dilution LC-MS/MS
+4 Da mass shift enables independent MRM resolution
Certified isotopic enrichment supports trace-level quantification
Suited for urinary MEP analysis in human biomonitoring research

Why Unlabeled Monoethyl Phthalate Cannot Substitute for Monoethyl phthalate-d4 in Quantitative LC-MS/MS


Unlabeled monoethyl phthalate (MEP, CAS 2306-33-4) and monoethyl phthalate-d4 are chemically equivalent in their chromatographic behavior and ionization efficiency but differ fundamentally in their isotopic composition, making them non-interchangeable for quantitative analytical workflows. In LC-MS/MS or GC-MS analysis of biological matrices such as urine or serum, the use of an unlabeled analog as an internal standard introduces significant analytical error due to identical mass transitions and susceptibility to the same matrix-induced ion suppression or enhancement effects [1]. Without the distinct +4 Da mass shift provided by the d4-labeling, the analyte and internal standard cannot be independently resolved by the mass spectrometer, precluding accurate isotope dilution quantitation . Consequently, substituting unlabeled MEP for MEP-d4 results in compromised method accuracy, elevated limits of detection, and invalidated results in regulated bioanalytical and human biomonitoring studies where stable isotope dilution is mandated [2].

Risk Dimension
MEP-d4 (Target)
Unlabeled MEP
MS Resolution
Distinct +4 Da MRM channel
Same mass as analyte; co-detection
Matrix Effect
Co-eluting IS compensates ion suppression
No matrix correction; biased recovery
Quantitation
Isotope dilution accuracy 85–115%
External calibration RSD often >20%

Monoethyl phthalate-d4: Quantified Differentiation vs. Unlabeled MEP and Alternative Internal Standards


Isotopic Enrichment and Mass Shift Enable Definitive Analyte Resolution in MS Detection

Monoethyl phthalate-d4 (MEP-d4) provides a +4 Da mass shift relative to unlabeled monoethyl phthalate (MEP, MW 194.18 g/mol) due to the replacement of four aromatic hydrogen atoms with deuterium, yielding a molecular weight of 198.21 g/mol . This mass difference allows the mass spectrometer to independently monitor the analyte (MEP) and internal standard (MEP-d4) using distinct MRM transitions, eliminating cross-talk and enabling precise isotope dilution quantitation. In contrast, unlabeled MEP cannot serve as an internal standard for its own analysis because it shares identical precursor and product ions. The isotopic enrichment is certified at 99 atom % D, minimizing interference from residual unlabeled species and ensuring accurate ratio determination .

Mass shift & resolution
Head-to-head
+4.03 Da; 99 atom % D
Enables independent MRM detection
Certified enrichment minimizes unlabeled interference
Isotope Dilution Mass Spectrometry Stable Isotope Labeling Bioanalytical Method Validation

Method Accuracy and Precision: Isotope Dilution with MEP-d4 vs. External Calibration

Analytical methods employing MEP-d4 as an internal standard via isotope dilution LC-MS/MS achieve significantly higher accuracy and precision compared to external calibration approaches using unlabeled standards alone. In a validated HPLC/MS/MS method using isotopic dilution for urinary phthalate metabolites, intra-day precision (RSD) values for MEP were consistently below 15%, and accuracy ranged from 85-115% across the calibration range [1]. By comparison, methods without deuterated internal standards typically exhibit RSD values exceeding 20-25% in complex biological matrices due to uncontrolled matrix effects and extraction variability [2]. The use of MEP-d4 compensates for sample-to-sample variations in extraction efficiency, derivatization yield, and ionization suppression, directly improving method ruggedness and reproducibility.

Method precision
Class-level
RSD
Precision improvement over external calibration
Reported in urinary MEP methods; SIL-IS required
Recovery accuracy
Reported context
94–100% (with d4-IS) ±30% deviation (no IS)
Matrix-effect cancellation verified
Urine enzymatic hydrolysis study
Detection limit
Class-level
0.05–0.2 ng/mL MDL
2–5× lower vs. non-IS methods
GC-MS with TMS derivatization
Isotopic purity
Data to verify
99 atom % D; ≥95% chemical purity
Minimizes systematic bias at trace levels
Supplier CoA; verify lot-specific values
Method Validation Accuracy and Precision Human Biomonitoring

Reduced Matrix Effects and Improved Recovery in Complex Biological Samples

MEP-d4, as a co-eluting stable isotope-labeled internal standard, experiences the same matrix-induced ion suppression or enhancement as the target analyte MEP. By normalizing the analyte signal to the internal standard response, matrix effects are effectively canceled, yielding accurate quantification even in highly variable urine and serum matrices [1]. In contrast, methods using structural analogs (e.g., mono-n-butyl phthalate-d4 for MEP analysis) or non-deuterated surrogates do not fully compensate for matrix effects due to differences in retention time or ionization behavior, resulting in biased recoveries. In enzymatic hydrolysis studies of phthalate metabolites, the use of optimized deconjugation conditions with appropriate SIL-IS achieved recoveries averaging 94-100%, whereas non-IS-corrected methods showed recovery deviations up to ±30% [2].

Recovery accuracy
Reported context
94–100% (with d4-IS) ±30% deviation (no IS)
Matrix-effect cancellation verified
Urine enzymatic hydrolysis study
Matrix Effect Mitigation Sample Preparation LC-MS/MS

Method Detection Limits and Linear Dynamic Range Using MEP-d4 Internal Standard

The use of MEP-d4 as an internal standard in isotope dilution GC-MS enables method detection limits (MDL) for urinary MEP as low as 0.05-0.2 ng/mL, with calibration curves linear from 0.2 to 100 ng/mL (R² > 0.992) [1]. These performance metrics are directly attributable to the SIL-IS approach, which improves signal-to-noise ratios and corrects for analyte losses during sample preparation (liquid-liquid extraction, derivatization). Without the deuterated internal standard, MDLs are typically 2-5× higher and linear ranges are narrower due to uncompensated matrix suppression and injection variability. This low-level detection capability is essential for human biomonitoring studies where MEP is detected in >99% of the general population at concentrations that can fall below 1 ng/mL [2].

Detection limit
Class-level
0.05–0.2 ng/mL MDL
2–5× lower vs. non-IS methods
GC-MS with TMS derivatization
Limit of Detection Calibration Linearity GC-MS

Chemical and Isotopic Purity Specifications for Reliable Quantitation

Monoethyl phthalate-d4 is commercially available with certified chemical purity ≥95-99% and isotopic enrichment of 99 atom % D . These specifications are critical because any residual unlabeled MEP (present due to incomplete deuteration or isotopic exchange) would contribute to the analyte signal in the MEP MS channel, causing positive bias in quantification. A 1% unlabeled impurity in a 100 ng/mL internal standard spike would introduce a 1 ng/mL positive error—significant at low exposure levels. Compared to in-house synthesized or lower-grade deuterated standards where isotopic purity may be <98 atom % D, the high enrichment of MEP-d4 ensures that the internal standard channel remains free of cross-contamination, preserving the accuracy of the isotope dilution calculation .

Isotopic purity
Data to verify
99 atom % D; ≥95% chemical purity
Minimizes systematic bias at trace levels
Supplier CoA; verify lot-specific values
Certificate of Analysis Isotopic Enrichment Quality Control

Primary Application Scenarios for Monoethyl phthalate-d4 Based on Quantitative Differentiation Evidence


Human Biomonitoring and Population Exposure Assessment

Monoethyl phthalate-d4 is the internal standard of choice for quantifying MEP in large-scale human biomonitoring studies, such as those conducted under the NHANES program in the United States and similar European initiatives. The +4 Da mass shift and 99 atom % D isotopic enrichment enable accurate isotope dilution LC-MS/MS quantification of MEP in urine at sub-ng/mL concentrations [1]. With >99% of the general population testing positive for urinary MEP, the high precision (RSD <15%) and low MDL (0.05-0.2 ng/mL) afforded by MEP-d4 are essential for detecting exposure trends, assessing risk, and establishing reference ranges [2][3].

Regulatory Toxicology and Endocrine Disruption Studies

In toxicological investigations of diethyl phthalate (DEP) exposure and its potential endocrine-disrupting effects, accurate internal dosimetry is paramount. MEP-d4 facilitates precise measurement of MEP in plasma, urine, and tissues from in vivo toxicokinetic studies, correcting for matrix effects and extraction variability across diverse biological matrices . This ensures that derived pharmacokinetic parameters (Cmax, AUC, t1/2) are reliable and that regulatory submissions meet FDA/EPA bioanalytical method validation guidelines requiring stable isotope-labeled internal standards for LC-MS/MS assays [1].

Environmental Fate and Exposure Pathway Analysis

MEP-d4 is used as an internal standard to trace MEP in environmental matrices such as wastewater, surface water, and soil, where phthalate metabolites are monitored as indicators of plasticizer contamination . The ability to accurately quantify MEP at ng/L levels, despite complex environmental matrices and variable extraction efficiencies, is directly enabled by the matrix-effect compensation provided by the co-eluting d4-labeled internal standard. This supports regulatory compliance monitoring and source apportionment studies [1].

Clinical Research on Phthalate Exposure and Thyroid Health

Epidemiological studies investigating the association between urinary MEP levels and thyroid cancer or benign nodule risk rely on precise and accurate exposure classification . MEP-d4 ensures that inter-individual and inter-laboratory variability in MEP quantification is minimized, allowing robust statistical associations to be drawn. Without the deuterated internal standard, analytical imprecision would obscure exposure-response relationships and weaken study power [2].

Application
Selection Property
Validation Focus
Human biomonitoring studies
Co-eluting deuterated IS
Precision in urinary MEP at sub‑ng/mL
Toxicokinetic & exposure research
Matrix-effect compensation
Recovery across plasma/tissue matrices
Environmental monitoring
Certified isotopic enrichment
Low‑level MEP in water/soil matrices
Phthalate exposure epidemiology
Isotope dilution accuracy
Inter-laboratory reproducibility

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